molecular formula C14H9N3O4S B1680154 (5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one CAS No. 1359825-94-7

(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

Cat. No. B1680154
M. Wt: 315.31 g/mol
InChI Key: CZZAPCPWFCGOCC-GHXNOFRVSA-N
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Description

The compound “(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one” is a complex organic molecule that contains several functional groups. It has a thiazolidinone core, which is a heterocyclic compound containing both sulfur and nitrogen. Attached to this core are a furan ring, which is a five-membered aromatic ring with oxygen, and a nitrophenyl group, which is a benzene ring with a nitro (-NO2) substituent.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis. However, the nitro group could potentially be introduced via a nitration reaction, and the furan ring could be formed via a cyclization reaction.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the nitro group could potentially introduce some interesting electronic effects, as nitro groups are strongly electron-withdrawing. This could influence the reactivity of the compound.



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to predict the exact reactions this compound might undergo. However, the nitro group is quite reactive and could potentially undergo reduction reactions to form an amine. The furan ring is also quite reactive due to its aromaticity and could undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound quite polar, influencing its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption properties.


Safety And Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. However, as a general rule, compounds containing nitro groups can be potentially explosive and should be handled with care


properties

CAS RN

1359825-94-7

Product Name

(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

Molecular Formula

C14H9N3O4S

Molecular Weight

315.31 g/mol

IUPAC Name

(5Z)-2-amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C14H9N3O4S/c15-14-16-13(18)12(22-14)7-8-5-6-11(21-8)9-3-1-2-4-10(9)17(19)20/h1-7H,(H2,15,16,18)/b12-7-

InChI Key

CZZAPCPWFCGOCC-GHXNOFRVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)N)[N+](=O)[O-]

SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RTC13;  RTC-13;  RTC 13;  Read-through compound 13; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
Reactant of Route 3
(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
Reactant of Route 4
(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
Reactant of Route 5
(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

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